Sapienic acid

概要

説明

シス-6-ヘキサデセン酸: この化合物は、ヒト皮脂脂質の主要成分であり、皮膚の防御機構において重要な役割を果たしています .

製造方法

合成ルートと反応条件:

工業生産方法:

化学反応解析

反応の種類:

一般的な試薬と条件:

主な生成物:

酸化生成物: 酸化は、ヒドロキシ酸やその他の酸化誘導体を生成する可能性があります.

還元生成物: 還元は通常、飽和脂肪酸を生成します.

置換生成物: 置換反応は、さまざまな官能化脂肪酸をもたらす可能性があります.

科学研究への応用

化学: : シス-6-ヘキサデセン酸は、さまざまな化学反応における一価不飽和脂肪酸の挙動を研究するためのモデル化合物として使用されます .

生物学: : 皮膚の自然免疫系において重要な役割を果たし、黄色ブドウ球菌などの病原体に対して選択的な抗菌活性を示します .

医学: : この化合物の抗菌特性により、アトピー性皮膚炎などの皮膚感染症や状態の治療のための潜在的な候補となっています .

産業: : シス-6-ヘキサデセン酸は、特にその抗菌特性と合成防腐剤の必要性を減らす可能性から、化粧品製品への使用が検討されています .

準備方法

Synthetic Routes and Reaction Conditions:

Wittig Reaction: One method involves reacting a triphenylphosphonium salt with decanal or an aldehyde in a Wittig reaction, followed by saponification of the ester formed.

Microbial Process: Another approach uses a mutant strain of Rhodococcus sp.

Industrial Production Methods:

化学反応の分析

Types of Reactions:

Oxidation: cis-6-Hexadecenoic acid can undergo oxidation reactions, which may alter its antimicrobial properties.

Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its biological activity.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Catalysts: Catalysts like palladium on carbon (Pd/C) can facilitate hydrogenation reactions.

Major Products:

Oxidation Products: Oxidation can produce hydroxy acids and other oxidized derivatives.

Reduction Products: Reduction typically yields saturated fatty acids.

Substitution Products: Substitution reactions can result in various functionalized fatty acids.

科学的研究の応用

Antioxidant Properties

Recent studies have demonstrated that derivatives of sapienic acid exhibit significant antioxidant activity. For example, a study synthesized this compound esters with functional phenolics and evaluated their antioxidant capabilities. The results indicated that these derivatives showed robust radical scavenging activity, particularly the ester of hydroxytyrosol, which outperformed many commercial antioxidants in the DPPH radical scavenging assay . This suggests potential applications in food preservation and health supplements.

Antibacterial Activity

This compound has been shown to possess antibacterial properties, particularly against Gram-positive bacteria such as Porphyromonas gingivalis. Research indicates that treatment with this compound can induce structural changes in bacterial membranes, leading to cell death. In vitro studies revealed that this compound-treated cells exhibited significant alterations in membrane integrity and protein expression related to bacterial stress responses . This highlights its potential as a natural antibacterial agent in oral health products.

Role in Cancer Research

The implications of this compound in cancer research are particularly noteworthy. Studies have investigated its effects on breast cancer cell lines, revealing that this compound supplementation can influence membrane plasticity and activate oncogenic signaling pathways. For instance, a study found that supplementation at non-toxic concentrations led to significant changes in the lipid composition of cancer cell membranes and modulated the expression of critical growth factors like EGFR (epithelial growth factor receptor) and mTOR (mammalian target of rapamycin) . These findings suggest that this compound may play a role in cancer metabolism and could inspire novel therapeutic strategies targeting membrane lipids.

Metabolic Effects

Research has also highlighted the metabolic significance of this compound. It is formed from palmitic acid through the action of delta-6 desaturase and is involved in lipid metabolism pathways relevant to various diseases, including obesity and cardiovascular conditions. A study indicated that levels of this compound were significantly altered in individuals with morbid obesity, suggesting its potential as a biomarker for metabolic disorders .

Case Study: Antioxidant Activity Evaluation

- Objective : To assess the antioxidant properties of this compound derivatives.

- Method : Synthesis of esters followed by DPPH radical scavenging assay.

- Findings : Hydroxytyrosol ester exhibited superior antioxidant activity compared to commercial antioxidants .

Case Study: Antibacterial Efficacy

- Objective : To evaluate the antibacterial effects of this compound on P. gingivalis.

- Method : In vitro treatment and analysis of membrane changes.

- Findings : Induced membrane scrubbing and upregulation of stress response proteins .

Case Study: Impact on Breast Cancer Cells

- Objective : To explore the role of this compound in breast cancer cell metabolism.

- Method : Supplementation in MCF-7 and triple-negative breast cancer cells with subsequent analysis of signaling pathways.

- Findings : Significant modulation of membrane composition and activation of oncogenic signaling pathways .

作用機序

シス-6-ヘキサデセン酸は、細菌の膜の完全性を破壊し、膜の流動性を高め、電子伝達系を阻害することで効果を発揮します . これにより、プロトン駆動力に乱れが生じ、最終的には細菌細胞の死につながります . この化合物の特定の病原体に対する選択的な活性は、そのユニークな構造と微生物膜との相互作用によるものです .

類似化合物の比較

類似化合物

パルミトレイン酸: 9番目の炭素原子に二重結合を持つもう1つの一価不飽和脂肪酸.

独自性: : シス-6-ヘキサデセン酸は、その特定の二重結合位置とヒト皮膚の抗菌防御における重要な役割により、ユニークです . 他の脂肪酸とは異なり、主にヒト皮脂に含まれ、選択的な抗菌活性を示します .

類似化合物との比較

Similar Compounds

Palmitoleic Acid: Another monounsaturated fatty acid with a double bond at the ninth carbon atom.

Oleic Acid: A monounsaturated fatty acid with a double bond at the ninth carbon atom, commonly found in olive oil.

Sebaleic Acid: A fatty acid unique to human sebum, formed from sapienic acid by the addition of a double bond and extension of two carbons.

Uniqueness: : cis-6-Hexadecenoic acid is unique due to its specific double bond position and its significant role in human skin’s antimicrobial defense . Unlike other fatty acids, it is predominantly found in human sebum and exhibits selective antibacterial activity .

生物活性

Sapienic acid (6c-16:1) is a monounsaturated fatty acid predominantly found in human skin and sebum. It has garnered attention for its diverse biological activities, particularly in the realms of antimicrobial properties, cancer cell metabolism, and membrane fluidity. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of this compound.

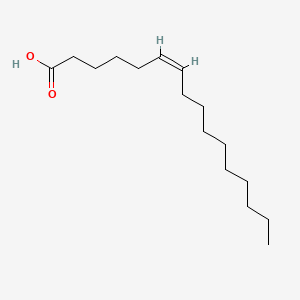

1. Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a double bond at the sixth carbon from the carboxyl end. This structural feature distinguishes it from other fatty acids, such as oleic and palmitoleic acids. The molecular formula for this compound is with a molecular weight of approximately 254.4 g/mol.

2. Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against oral pathogens like Porphyromonas gingivalis, which is associated with periodontitis. Research indicates that this compound can disrupt bacterial membranes, leading to cell lysis.

Key Findings:

- Minimum Inhibitory Concentration (MIC): The MIC for P. gingivalis was determined to be 58.6 µg/ml, while the minimal bactericidal concentration (MBC) was 62.5 µg/ml, demonstrating its potent antibacterial effects .

- Mechanism of Action: this compound induces a stress response in P. gingivalis, resulting in differential expression of proteins involved in metabolic pathways and membrane integrity . Scanning electron microscopy revealed that treatment with this compound leads to pore formation in bacterial membranes, flocculation of intracellular contents, and eventual cell death .

3. Impact on Cancer Cell Metabolism

Recent studies have explored the effects of this compound on various cancer cell lines, particularly breast cancer cells. The metabolism of this compound appears to influence membrane plasticity and protein signaling pathways critical for cancer progression.

Case Study: Breast Cancer Cell Lines

- Cell Lines Examined: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) cells were treated with 50 µM this compound.

- Results: Significant alterations were observed in membrane lipid composition and signaling pathways involving EGFR, mTOR, and AKT. These changes suggest that this compound may modulate oncogenic signaling cascades through membrane remodeling .

4. Membrane Fluidity and Lipid Composition

The incorporation of this compound into cellular membranes has been shown to enhance fluidity, which is crucial for various cellular functions including receptor signaling and cell proliferation.

Research Insights:

- In Caco-2 cell lines, the full metabolism of this compound to sebaleic acid was demonstrated, with distinct effects on membrane fluidity detected through polarization measurements .

- The expression of delta-6 desaturase was found to correlate with increased proliferation rates in certain cancer cell types when supplemented with this compound .

5. Summary Table of Biological Activities

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Kills P. gingivalis | Disruption of bacterial membranes |

| Cancer Cell Metabolism | Alters signaling pathways | Modifies membrane composition affecting EGFR/mTOR/AKT signaling |

| Membrane Fluidity | Enhances fluidity | Changes lipid composition in cell membranes |

6.

This compound demonstrates promising biological activities that extend beyond mere structural roles in lipids. Its antimicrobial properties make it a candidate for therapeutic applications against oral pathogens, while its influence on cancer cell metabolism opens avenues for potential interventions in oncology. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential across various biological contexts.

特性

IUPAC Name |

(Z)-hexadec-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h10-11H,2-9,12-15H2,1H3,(H,17,18)/b11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNVXFKZMRGJPM-KHPPLWFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C\CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904584 | |

| Record name | Sapienic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17004-51-2 | |

| Record name | Sapienic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17004-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sapienic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017004512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sapienic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAPIENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6460S1EJ28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。